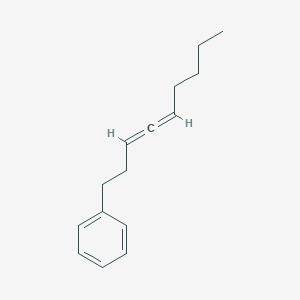![molecular formula C9H10BrNO2 B14476771 2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a methylcarbonimidoyl group
Preparation Methods
The synthesis of 2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, followed by the introduction of the hydroxy and methylcarbonimidoyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modification of functional groups in target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol can be compared with other similar compounds such as:
2-bromo-6-methoxybenzoic acid: This compound has a similar bromine substitution but differs in the presence of a methoxy group instead of a hydroxy and methylcarbonimidoyl group.
2-bromo-6-chlorobenzaldehyde: Another similar compound with a bromine substitution but includes a chlorobenzaldehyde group
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-7(6(2)11-13)9(12)8(10)4-5/h3-4,12-13H,1-2H3/b11-6+ |
InChI Key |
NRIUGCZDUGURSB-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)O)/C(=N/O)/C |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


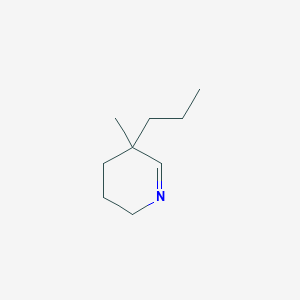
![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
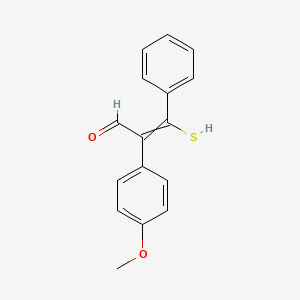
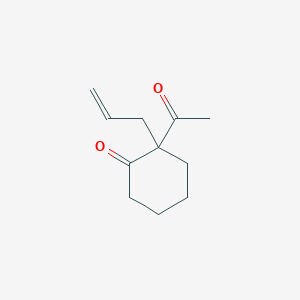
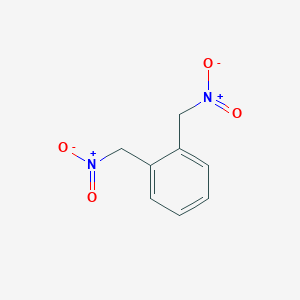
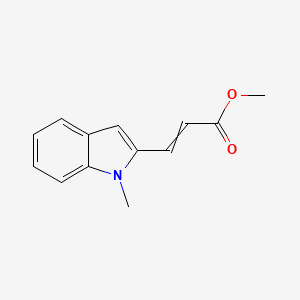
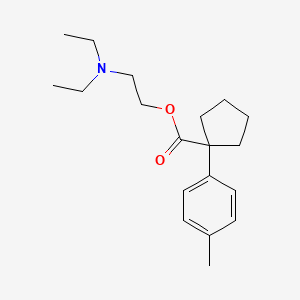
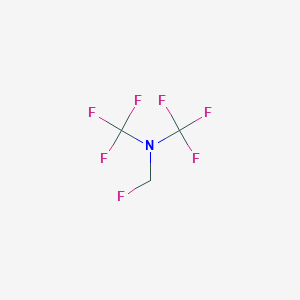
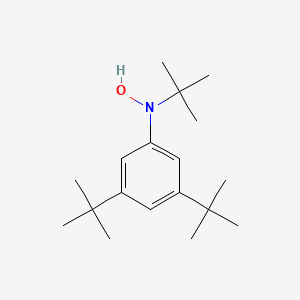
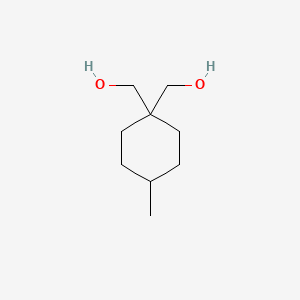
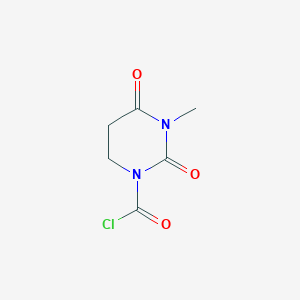

![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
